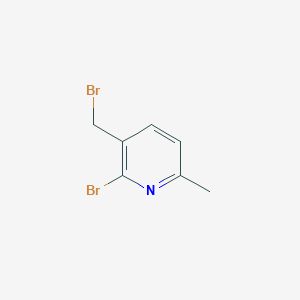

2-Bromo-3-(bromomethyl)-6-methylpyridine

Description

BenchChem offers high-quality 2-Bromo-3-(bromomethyl)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(bromomethyl)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISNTVRKJPPFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3-(bromomethyl)-6-methylpyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2-Bromo-3-(bromomethyl)-6-methylpyridine

Executive Summary

2-Bromo-3-(bromomethyl)-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyridine core with three distinct substituents, offers a unique combination of reactive sites. This guide provides a comprehensive technical overview of its molecular structure, a plausible and detailed synthetic route, predictive spectroscopic analysis, and an exploration of its dichotomous reactivity. The strategic positioning of a stable bromo group on the aromatic ring and a labile bromomethyl group provides a versatile scaffold for the synthesis of complex molecular architectures, making it a valuable building block in modern drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

The utility of 2-Bromo-3-(bromomethyl)-6-methylpyridine as a synthetic intermediate is fundamentally derived from its distinct molecular architecture. Understanding this structure is key to predicting its reactivity and behavior in chemical transformations.

Structural Elucidation

The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern is as follows:

-

Position 2: A bromine atom, which deactivates the ring towards electrophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

-

Position 3: A bromomethyl group (-CH₂Br). This benzylic-type bromide is highly activated towards nucleophilic substitution reactions.

-

Position 6: A methyl group (-CH₃), which influences the electronic properties of the ring and can be a site for further functionalization under specific conditions.

The presence of two bromine atoms in chemically distinct environments is the most critical feature of this molecule, allowing for selective and orthogonal synthetic strategies.

Caption: Molecular structure of 2-Bromo-3-(bromomethyl)-6-methylpyridine.

Physicochemical Data Summary

The following table summarizes key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-3-(bromomethyl)-6-methylpyridine | - |

| CAS Number | 133633-28-0 | [1] |

| Molecular Formula | C₇H₇Br₂N | [2] |

| Molecular Weight | 264.95 g/mol | [2] |

| Canonical SMILES | CC1=NC(=C(C=C1)CBr)Br | - |

Synthesis and Purification

The synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine is not widely documented in standard literature, suggesting its role as a specialized intermediate. However, a robust synthetic strategy can be designed based on well-established transformations of pyridine derivatives. The key is a two-step process involving selective bromination reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-bromo-3,6-dimethylpyridine as the immediate precursor. This precursor can, in turn, be synthesized from the commercially available 2,5-lutidine (3,6-dimethylpyridine).

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway & Protocol

The synthesis hinges on controlling the regioselectivity of two distinct bromination reactions.

Step 1: Aromatic Bromination of 2,5-Lutidine

The first step is the bromination of the pyridine ring. The methyl groups are activating and direct electrophiles to the ortho and para positions. Position 2 is sterically hindered and electronically deactivated by the nitrogen, making position 4 the most likely site of bromination. However, specific protocols for direct bromination to the 2-position of lutidines exist, often involving harsher conditions or specific catalysts. A more reliable method is the Sandmeyer-type reaction starting from 2-amino-3,6-dimethylpyridine.

Step 2: Radical Bromination of 2-Bromo-3,6-dimethylpyridine

This is the key transformation. The benzylic protons on the methyl groups are susceptible to free-radical halogenation. The methyl group at position 3 is sterically more accessible than the one at position 6, which is flanked by the nitrogen and the bulky bromine atom. Using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) allows for selective bromination of the methyl group under relatively mild conditions, minimizing side reactions on the aromatic ring.[3]

Detailed Experimental Protocol:

-

Objective: Synthesize 2-Bromo-3-(bromomethyl)-6-methylpyridine from 2-Bromo-3,6-dimethylpyridine.

-

Materials:

-

2-Bromo-3,6-dimethylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-3,6-dimethylpyridine and carbon tetrachloride.

-

Add NBS and AIBN to the mixture.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out as a white solid.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench any remaining bromine or acidic byproducts) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-3-(bromomethyl)-6-methylpyridine.

-

-

Causality and Trustworthiness: This protocol is self-validating. The use of NBS is critical for selectively brominating the activated methyl group without affecting the aromatic ring, a common and reliable method for benzylic bromination.[3] AIBN initiates the reaction at a controlled rate upon heating. The aqueous workup effectively removes byproducts and unreacted reagents, and column chromatography ensures the isolation of a high-purity final product.

Spectroscopic and Analytical Characterization

Without experimental data, the structure of 2-Bromo-3-(bromomethyl)-6-methylpyridine can be confidently predicted using established principles of spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (2H): The two protons on the pyridine ring (at C4 and C5) will appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). They will couple to each other (J ≈ 8 Hz).

-

Bromomethyl Protons (-CH₂Br, 2H): A singlet will appear in the range of δ 4.5-5.0 ppm. This region is characteristic of methylene protons attached to an electronegative atom and an aromatic ring.

-

Methyl Protons (-CH₃, 3H): A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.5 ppm.

Predicted ¹³C NMR Spectrum

The molecule has 7 unique carbon atoms, and thus 7 signals are expected in the ¹³C NMR spectrum. Approximate chemical shifts would be:

-

Aromatic Carbons: Five signals in the δ 120-160 ppm range. The carbon bearing the bromine (C2) and the nitrogen-adjacent carbons (C2, C6) will be the most deshielded.

-

Bromomethyl Carbon (-CH₂Br): A signal around δ 30-35 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

Predicted Mass Spectrum (MS)

Mass spectrometry would provide definitive evidence of the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): A characteristic cluster of peaks will be observed due to the two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) will result in three peaks: M⁺ (m/z ≈ 263, containing two ⁷⁹Br), M+2 (m/z ≈ 265, containing one ⁷⁹Br and one ⁸¹Br), and M+4 (m/z ≈ 267, containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of a bromine atom ([M-Br]⁺), the loss of the bromomethyl group ([M-CH₂Br]⁺), or the cleavage of the C-Br bond in the side chain to give a stable benzylic-type cation.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-3-(bromomethyl)-6-methylpyridine lies in the differential reactivity of its two C-Br bonds. This allows for sequential and selective functionalization, making it a powerful scaffold.

Caption: Dichotomous reactivity pathways of the title compound.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds, respectively.[2] This reaction is typically performed under mild basic conditions and is a cornerstone for elaborating the side chain at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is ideally suited for various palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental to modern organic synthesis for creating C-C and C-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.[5]

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

-

Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.

The robustness of these reactions allows for the introduction of immense molecular diversity at the 2-position, which is crucial for structure-activity relationship (SAR) studies in drug development.

Applications in Research and Drug Development

As a versatile building block, 2-Bromo-3-(bromomethyl)-6-methylpyridine is valuable in constructing libraries of novel compounds for biological screening.[6][7] Its pyridine core is a common motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The dual reactive handles on this specific scaffold allow for the systematic exploration of chemical space around a central heterocyclic core, accelerating the discovery of new therapeutic agents and agrochemicals.[7][8]

Safety, Handling, and Storage

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

-

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine.

- PubChem. 2-Bromo-3-chloro-6-methylpyridine.

- Sigma-Aldrich. 2-(Bromomethyl)-6-methylpyridine 97.

- ChemicalBook. 2-Bromo-6-methylpyridine synthesis.

- Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

- Chem-Impex. 2-Amino-3-bromo-6-methylpyridine.

- PubChem. 2-Bromo-3-(bromomethyl)pyridine.

- Benchchem. Preparation of 2-Bromo-6-(bromomethyl)

- Biosynth. 2-Bromo-6-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Amino-3-bromo-6-methylpyridine: A Key Building Block for Advanced Chemical Synthesis.

- MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- Sigma-Aldrich. 2-Bromo-6-methylpyridine 98.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis.

- ChemicalBook. 2-Bromo-3-hydroxy-6-methylpyridine.

- BLD Pharm. 2-Bromo-6-methylpyridine.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.

- Smolecule. (2023). 3-Bromo-6-(bromomethyl)-2-methylpyridine.

- ChemicalBook. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum.

- Jubilant Ingrevia Limited. (2024).

- The Royal Society of Chemistry.

- Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane.

- Angene Chemical. (2024). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide.

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific.

- ChemicalBook. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR spectrum.

- Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.

- Sigma-Aldrich. CAS 133633-28-0.

Sources

- 1. CAS 133633-28-0 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 3-Bromo-6-(bromomethyl)-2-methylpyridine | 123094-75-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Bromo-3-(bromomethyl)pyridine | C6H5Br2N | CID 10901078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. angenechemical.com [angenechemical.com]

A Technical Guide to the Starting Materials and Synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine

Introduction

2-Bromo-3-(bromomethyl)-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a nucleophilic pyridine nitrogen, an electrophilic bromomethyl group, and a site for potential cross-coupling at the 2-bromo position—renders it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the chemical logic underpinning the transformations. We will explore the synthesis from fundamental precursors, detailing field-proven protocols and the causality behind critical experimental choices.

Section 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two key disconnections that form the basis of a robust forward synthesis. The most facile disconnection is the C-Br bond of the 3-(bromomethyl) group, which points to a late-stage benzylic bromination of a methyl group. This is a classic and reliable transformation typically achieved via a free-radical mechanism. The second disconnection targets the C-Br bond on the pyridine ring at the 2-position, which is most reliably installed using a Sandmeyer-type reaction on a corresponding 2-aminopyridine precursor.

This analysis logically identifies 2-Bromo-3,6-dimethylpyridine as the pivotal intermediate. Therefore, a successful synthesis hinges on two core strategic phases:

-

Phase 1: Construction of the 2-Bromo-3,6-dimethylpyridine core.

-

Phase 2: Selective free-radical bromination of the 3-methyl group.

The following diagram illustrates this overarching synthetic strategy.

Caption: Workflow for the Sandmeyer reaction to produce the key intermediate.

Detailed Experimental Protocol (Sandmeyer Reaction):

-

To a stirred solution of 48% hydrobromic acid, cool the reaction vessel to -10 °C using an ice-salt bath.

-

Slowly add 2-Amino-3,6-dimethylpyridine (1.0 eq). Maintain the temperature below 0 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. [1]4. After the addition is complete, continue stirring at 0-5 °C for an additional 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated NaOH solution, keeping the temperature below 20 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure 2-Bromo-3,6-dimethylpyridine.

Section 3: The Final Step: Selective Benzylic Bromination

With the 2-Bromo-3,6-dimethylpyridine intermediate in hand, the final transformation is the selective bromination of the methyl group at the 3-position.

Core Principle: Free-Radical Halogenation This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. [2][3]The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or UV irradiation to form radicals. [4]These radicals then abstract a hydrogen atom from the benzylic position (the C3-methyl group) to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and a bromine radical, propagating the chain.

Regioselectivity: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the adjacent methyl groups towards radical abstraction. Studies on unsymmetrical lutidines have shown that bromination preferentially occurs at the methyl group furthest from the nitrogen atom. [5][6]In the case of 2-Bromo-3,6-dimethylpyridine, the C3-methyl is more electronically favorable for radical abstraction than the C6-methyl group, which is alpha to the nitrogen. This inherent electronic bias provides the desired regioselectivity.

Detailed Experimental Protocol (Benzylic Bromination):

-

Combine 2-Bromo-3,6-dimethylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.0-1.1 eq), and a catalytic amount of AIBN (0.02-0.1 eq) in a round-bottom flask. [4]2. Add an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). A heat lamp can also be used to facilitate radical initiation.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, 2-Bromo-3-(bromomethyl)-6-methylpyridine, can be purified by column chromatography or recrystallization.

Section 4: Data Summary and Workflow Visualization

The following table summarizes the key transformations and starting materials.

| Step | Starting Material | Key Reagents | Product | Reaction Type | Key Considerations |

| 1 | 2,5-Lutidine | H₂SO₄, HNO₃ | 3,6-Dimethyl-2-nitropyridine | Electrophilic Aromatic Substitution | Strict temperature control required. |

| 2 | 3,6-Dimethyl-2-nitropyridine | H₂, Pd/C (or Sn/HCl) | 2-Amino-3,6-dimethylpyridine | Nitro Group Reduction | Ensure complete reduction for clean next step. |

| 3 | 2-Amino-3,6-dimethylpyridine | NaNO₂, HBr | 2-Bromo-3,6-dimethylpyridine | Sandmeyer Reaction | Maintain temperature below 5 °C. [1] |

| 4 | 2-Bromo-3,6-dimethylpyridine | NBS, AIBN | 2-Bromo-3-(bromomethyl)-6-methylpyridine | Free-Radical Bromination | Use anhydrous solvent; radical initiator is essential. [4] |

The complete synthetic workflow from the primary starting material is visualized below.

Caption: Overall synthetic workflow from 2,5-Lutidine to the final product.

Conclusion

The synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine is a multi-step process that relies on a sequence of classic and reliable organic transformations. The most logical and field-proven route commences with the commercially available starting material 2,5-Lutidine . Through a controlled sequence of nitration, reduction, and a Sandmeyer reaction, the key intermediate 2-Bromo-3,6-dimethylpyridine is constructed. The final step involves a regioselective free-radical bromination using N-Bromosuccinimide, which leverages the inherent electronic properties of the pyridine ring to install the bromomethyl group at the desired 3-position. Understanding the causality behind each step—from the strict temperature control in the Sandmeyer reaction to the necessity of a radical initiator in the final bromination—is paramount for a successful, safe, and scalable synthesis of this valuable chemical intermediate.

References

-

CN105461580A. (2019). Synthesis method of 2, 6-dimethyl-4-bromopyridine. Patsnap Eureka. Available at: [Link]

- CN105399661A. (2016). Preparation method for 2,6-dibromo methyl pyridine. Google Patents.

-

Hart, H. (1955). 2-Bromopyridine. Organic Syntheses, 35, 26. doi:10.15227/orgsyn.035.0026. Available at: [Link]

-

Carter, R. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 2-bromopyridine. Retrieved February 3, 2026, from [Link]

- CN104945313A. (2015). Preparation method of 2-methyl-3-bromopyridine. Google Patents.

-

Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. Available at: [Link]

-

Ali, M. M., et al. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molbank, 2020(3), M1143. Available at: [Link]

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Mongin, F., & Queguiner, G. (2001). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform, 32(44). Available at: [Link]

- CN1317268C. (2007). The preparation method of 2,6-lutidine. Google Patents.

-

Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(50), 6743-6746. Available at: [Link]

-

Cuzan, O., et al. (2013). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o19. Available at: [Link]

-

van der Does, L., & den Hertog, H. J. (1965). The Bromination of Lutidines. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-965. Available at: [Link]

-

University of Colorado, Boulder. (n.d.). Halogenation of Alkanes: Relative Rates of Free Radical Bromination. Westfield State University. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Available at: [Link]

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Available at: [Link]

-

Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. Semantic Scholar. Available at: [Link]

-

Kumar, S., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(23), 5738. Available at: [Link]

-

Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS) [Video]. YouTube. Available at: [Link]

-

Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 3, 2026, from [Link]

-

Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 3, 2026, from [Link]

Sources

- 1. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. daneshyari.com [daneshyari.com]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Part 1: Executive Summary & Strategic Analysis

Application Note: Regioselective Radical Bromination of 3-Bromo-2,6-Lutidine

The Challenge: The functionalization of 3-bromo-2,6-lutidine (3-bromo-2,6-dimethylpyridine) presents a classic regioselectivity challenge in medicinal chemistry. The substrate contains two competing methyl groups:

-

C2-Methyl: Sterically crowded by the adjacent C3-bromine atom and electronically deactivated by inductive withdrawal.

-

C6-Methyl: Sterically accessible and electronically distinct.

The Solution: This protocol details the controlled radical bromination using N-Bromosuccinimide (NBS) to selectively target the C6-methyl group. By leveraging the steric hindrance imposed by the C3-bromine, we can achieve high regioselectivity for 3-bromo-6-(bromomethyl)-2-methylpyridine , a critical scaffold for coupling reactions (e.g., nucleophilic substitutions, Suzuki-Miyaura cross-couplings) in drug discovery.

Key Technical Differentiators:

-

Solvent Selection: Transitioning from toxic CCl₄ to Benzotrifluoride (PhCF₃) for improved safety and radical chain propagation efficiency.

-

Initiator Control: Utilization of AIBN with strict temperature ramping to prevent "runaway" di-bromination.

-

In-Process Control (IPC): 1H-NMR diagnostic markers to distinguish regioisomers.

Part 2: Scientific Foundation & Mechanism

Regioselectivity Hypothesis

The Wohl-Ziegler reaction relies on the formation of a carbon-centered radical. In 3-bromo-2,6-lutidine, the selectivity is governed by two factors:

-

Steric Effects (Dominant): The bulky bromine atom at C3 creates a "steric wall" protecting the C2-methyl group. The bromine radical (Br[1][2]•), being relatively large, preferentially abstracts a hydrogen from the unencumbered C6-methyl.

-

Electronic Effects: The C3-bromine is an electron-withdrawing group (EWG). Through inductive effects (-I), it decreases the electron density of the C2-methyl C-H bonds more significantly than those at C6. Since the bromine radical is electrophilic, it reacts faster with the more electron-rich C6-methyl group.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the kinetic preference for C6-functionalization due to steric shielding at C2.[3]

Part 3: Experimental Protocol

Safety Warning:

-

NBS is an irritant and can degrade violently. Recrystallize from water if the solid is yellow/orange (indicates free Br₂).

-

Benzotrifluoride is flammable. Work in a fume hood.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Bromo-2,6-lutidine | 186.05 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |

| AIBN | 164.21 | 0.05 | Radical Initiator |

| Benzotrifluoride (PhCF₃) | Solvent | 10 V | Green Solvent (CCl₄ replacement) |

Note: Do not use excess NBS (>1.1 eq) to avoid di-bromination or gem-dibromination.

Step-by-Step Procedure

Step 1: Preparation (The "Self-Validating" Setup)

-

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Nitrogen Purge: Flush the system with N₂ for 10 minutes. Oxygen is a radical scavenger and will inhibit the reaction initiation.

-

Add 3-bromo-2,6-lutidine (1.0 eq) and Benzotrifluoride (10 volumes relative to substrate mass). Stir to dissolve.

Step 2: Reagent Addition

-

Add NBS (1.05 eq) in a single portion. The NBS will likely not dissolve completely at room temperature; this is normal.

-

Add AIBN (0.05 eq).

Step 3: Reaction Initiation & Propagation

-

Heat the mixture to 85°C (Reflux) .

-

Visual Check: Within 15-30 minutes of reflux, the dense white NBS solid (bottom of flask) should gradually disappear and be replaced by Succinimide , which is less dense and typically floats to the surface in halogenated solvents (though density in PhCF₃ may vary, look for a change in crystal morphology to a fluffy solid).

-

Monitor: Maintain reflux for 4–6 hours.

-

IPC (TLC/HPLC): Check for consumption of starting material.

-

TLC System: 10% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The mono-bromo product is usually less polar than the starting material (higher Rf) due to the loss of the polar pyridine-methyl interaction, though this varies by stationary phase.

-

Step 4: Work-up

-

Cool the reaction mixture to 0°C (ice bath) to precipitate maximum Succinimide.

-

Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite to remove Succinimide. Wash the cake with cold PhCF₃ or DCM.

-

Wash: Transfer filtrate to a separatory funnel. Wash with:

-

Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath temp < 40°C to prevent degradation).

Step 5: Purification

-

Crude Analysis: The crude oil is typically a mixture of:

-

Target: 3-bromo-6-(bromomethyl)-2-methylpyridine (~70-80%)

-

Starting Material: (~5-10%)

-

Over-brominated side products: (~5-10%)

-

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).[3]

-

Eluent: Gradient 0% -> 10% EtOAc in Hexanes.

-

Note: Pyridine derivatives can streak on silica. Pre-treating the silica with 1% Triethylamine (TEA) in hexanes can improve peak shape.

-

Part 4: Process Optimization & Troubleshooting

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical decision point at IPC.

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Reaction Stalls (<50% Conv) | Radical chain termination (O₂ leak) or old AIBN. | Add 0.05 eq fresh AIBN and purge with N₂ again. Increase temp slightly. |

| High Di-bromination | Excess NBS or reaction ran too long. | Stop reaction at 90% conversion. Use exactly 1.0 eq NBS next time. |

| Yellow Product | Contamination with Br₂. | Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to reduce Br₂. |

| Regioselectivity Poor | Temperature too high (loss of kinetic control). | Lower temperature to 70°C and extend time; ensure 3-Br substituent is intact. |

Structural Validation (NMR)

How to confirm you hit the C6-methyl and not the C2-methyl?

-

1H NMR (CDCl₃):

-

Target (C6-CH₂Br): Look for a singlet (~4.5 ppm) integrating to 2H.

-

Diagnostic NOE: Irradiate the CH₂Br signal.

-

If at C6 : You will see an NOE enhancement of the aromatic proton at C5 (doublet).

-

If at C2 : You would see no NOE to an aromatic proton (as C3 is Br), or weak interaction with C3-Br (not visible in 1H).

-

-

Aromatic Shift: The C5 proton adjacent to the new CH₂Br group will shift downfield slightly compared to the starting material.

-

References

-

Djerassi, C. (1948).[7] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: N-Bromosuccinimide in Water or Solvents of the Benzotrifluoride Family. Synlett, 2009(10), 1613-1616. Link

-

Goswami, S., et al. (2001).[8] N-Bromosuccinimide Reactions of Some Heterocycles in the Presence or Absence of Water. Journal of Heterocyclic Chemistry, 38(1), 173-178. Link

-

Patent CN105399661A. (2016). Preparation method for 2,6-dibromomethylpyridine. (Demonstrates reactivity of 2,6-lutidine system). Link

-

Wohl, A. (1919).[7] Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions. Berichte der deutschen chemischen Gesellschaft, 52, 51. Link

Sources

- 1. youtube.com [youtube.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. research.chalmers.se [research.chalmers.se]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

Use of 2-Bromo-3-(bromomethyl)-6-methylpyridine in medicinal chemistry

Application Note: Strategic Utilization of 2-Bromo-3-(bromomethyl)-6-methylpyridine in Medicinal Chemistry

Executive Summary

The compound 2-Bromo-3-(bromomethyl)-6-methylpyridine represents a high-value "linchpin" intermediate in fragment-based drug discovery (FBDD). Its structural uniqueness lies in its bifunctional electrophilicity : it possesses a highly reactive benzylic-like halide at the C3 position and a versatile aryl halide at the C2 position, stabilized by a methyl block at C6.

This Application Note details the chemoselective exploitation of these two sites to construct fused heterocycles—specifically imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines —which are privileged scaffolds in kinase inhibitors (e.g., c-Met, VEGFR) and GPCR antagonists (e.g., P2X3).

Chemical Profile & Reactivity Analysis

To use this molecule effectively, researchers must understand the distinct reactivity hierarchy of its two electrophilic centers.

Electrophilic Hierarchy

| Position | Functional Group | Reactivity Type | Relative Rate ( | Primary Application |

| C3 | Bromomethyl ( | High ( | Attachment of primary scaffold/linker. | |

| C2 | Aryl Bromide ( | Low ( | Cyclization (Ring closure) or library diversification. | |

| C6 | Methyl ( | Steric/Electronic | Inert* | Blocks metabolic oxidation at the |

*Note: The C6-methyl is generally inert under standard coupling conditions but serves as a critical steric handle to direct regioselectivity during the synthesis of the starting material.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential functionalization workflow. The logic dictates that the C3-benzylic position must be engaged first under mild conditions to prevent uncontrolled polymerization or premature reactivity at the C2 position.

Figure 1: Sequential functionalization strategy ensuring chemoselectivity.

Application Case Study: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The most potent application of this intermediate is the synthesis of 3,5-disubstituted-3H-imidazo[4,5-b]pyridines. This scaffold mimics the purine core and is extensively used in designing ATP-competitive kinase inhibitors.

Mechanism of Action (Synthetic):

-

Tethering: A primary amine (

) displaces the C3-bromine. -

Activation: The resulting secondary amine is acylated or reacted with an amidine.

-

Closure: Intramolecular

or Buchwald-Hartwig coupling closes the imidazole ring onto the C2-pyridine nitrogen.

Detailed Experimental Protocols

Protocol A: Chemoselective C3-Amination (Tethering)

Objective: Isolate the mono-alkylated product without touching the C2-bromide.

Reagents:

-

2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) - (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)

-

Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 2-Bromo-3-(bromomethyl)-6-methylpyridine in ACN (0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Why? The benzylic bromide is highly lachrymatory and reactive. Low temperature prevents double-alkylation.

-

-

Addition: Add the base (

) followed by the dropwise addition of the amine. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear; a polar spot (

-

-

Work-up: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash chromatography is usually required to remove traces of bis-alkylated byproduct.

Validation Criteria:

-

1H NMR: Look for the disappearance of the

singlet (

Protocol B: Copper-Catalyzed Cyclization (Ring Closure)

Objective: Convert the intermediate from Protocol A into the fused imidazo[4,5-b]pyridine system using an amidine source.

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Amidine Hydrochloride (e.g., Acetamidine HCl) (1.5 equiv)

- (3.0 equiv)

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

1,4-Dioxane (degassed)

Step-by-Step:

-

Charging: In a sealable pressure tube, combine the intermediate, amidine,

, CuI, and ligand. -

Solvent: Add 1,4-Dioxane. Sparge with Argon for 5 minutes.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Mechanistic Insight: The copper catalyst facilitates the C-N bond formation at the sterically hindered C2 position (adjacent to the C3-tether and C6-methyl).

-

-

Work-up: Filter through a Celite pad. Concentrate the filtrate.

-

Purification: Recrystallization from EtOH or column chromatography.

Handling, Stability, and Safety

| Parameter | Specification | Action/Precaution |

| Lachrymator | High | MUST be handled in a fume hood. Vapors cause severe eye irritation. |

| Moisture Sensitivity | Moderate | Hydrolyzes to the benzyl alcohol over time. Store under Nitrogen at 4°C. |

| Storage | Light Sensitive | Store in amber vials. The C-Br bond can undergo photolytic cleavage. |

Self-Validating Stability Check:

Before use, dissolve a small amount in

References

-

Synthesis of Imidazo[4,5-b]pyridines

- Title: Synthesis and Medicinal Applications of Imidazopyridine Deriv

- Source: E3S Web of Conferences (2021).

-

URL:[Link]

-

Palladium-Catalyzed Cross-Coupling of 2-Halo-3-methylpyridines

-

General Reactivity of 2-Bromo-3-(bromomethyl)

- Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondens

- Source: Beilstein Journal of Organic Chemistry (2020).

-

URL:[Link]

-

Commercial Availability & Safety Data

Sources

Application Note: High-Throughput Screening for Photosystem II Inhibitors using Chlamydomonas reinhardtii Chlorophyll Fluorescence

Abstract

The rapid evolution of herbicide resistance in global weed populations necessitates the acceleration of discovery pipelines for novel modes of action (MoA). This application note details a robust, high-throughput screening (HTS) protocol utilizing the model microalga Chlamydomonas reinhardtii.[1][2][3] By leveraging the intrinsic fluorescence properties of Chlorophyll

Introduction & Biological Context

The "International Survey of Herbicide Resistant Weeds" currently reports over 540 unique cases of herbicide resistance globally, spanning 273 species [1].[4] As resistance to established chemistries (e.g., glyphosate, ALS inhibitors) proliferates, the agrochemical industry must pivot toward higher-volume screening of chemical libraries.

Whole-plant screening in greenhouses is resource-intensive and slow (14–21 days). In contrast, in vitro microalgal assays offer a surrogate model that is scalable, cost-effective, and biologically relevant. Chlamydomonas reinhardtii is particularly suitable because its photosynthetic apparatus—specifically the D1 protein in the PSII reaction center—is highly conserved with higher plants.

Mechanism of Action

In healthy photosynthetic tissue, light energy absorbed by Chl

-

Target: The

binding site on the D1 protein of Photosystem II. -

Effect: Compounds like atrazine or diuron displace plastoquinone at the

site, blocking electron flow from -

Readout: This blockage causes an accumulation of reduced

and a subsequent dramatic rise in fluorescence emission (the Kautsky effect) [2].

Experimental Workflow Visualization

Figure 1: PSII Inhibition Mechanism

The following diagram illustrates the electron transport chain and the specific site of inhibitor action that results in the fluorescence signal used in this assay.

Caption: Mechanism of PSII inhibition. Herbicides block electron transfer at the

Materials & Reagents

Biological Material[2][3][4][5][6][7][8][9][10][11]

-

Strain: Chlamydomonas reinhardtii (wild type, e.g., strain CC-125).

-

Medium: Tris-Acetate-Phosphate (TAP) medium (standard recipe).

Labware & Instrumentation[11]

-

Plate Reader: Multi-mode microplate reader capable of Fluorescence Intensity (FI) or Time-Resolved Fluorescence (TRF).

-

Excitation: 440 nm (or 460 nm).

-

Emission: 680 nm (bandwidth 20 nm).

-

-

Plates: 96-well black-walled, clear-bottom plates (e.g., Greiner Bio-One or Corning) to minimize well-to-well crosstalk.

-

Liquid Handling: Multichannel pipettes or automated liquid handler.

Reagents

-

Positive Control: Diuron (DCMU) or Atrazine (10 mM stock in DMSO).

-

Negative Control: DMSO (solvent blank).

-

Test Compounds: 10 mM stock in DMSO.

Detailed Protocol

Phase 1: Algal Culture Maintenance

Objective: Ensure a consistent supply of cells in the exponential growth phase.

-

Inoculate 50 mL of sterile TAP medium in a 250 mL Erlenmeyer flask with C. reinhardtii.

-

Incubate at 25°C under continuous light (50–100

mol photons -

Critical Step: Subculture every 3–4 days to maintain the culture in the mid-log phase (

approx 0.5–0.8). Cells in the stationary phase yield inconsistent fluorescence baselines.

Phase 2: HTS Assay Workflow (96-Well Format)

Objective: Screen compound library for PSII inhibition.

-

Preparation of Cell Suspension:

-

Measure

of the log-phase culture. -

Dilute cells with fresh TAP medium to a target density of

cells/mL (approx

-

-

Plate Loading:

-

Dispense 198

L of the diluted algal suspension into each well of the 96-well plate. -

Edge Effect Mitigation: Fill the outer perimeter wells with 200

L sterile water to prevent evaporation artifacts; use only the inner 60 wells for data.

-

-

Compound Addition:

-

Add 2

L of test compound (10 mM stock) to achieve a final concentration of 100 -

Controls:

-

Columns 2 & 11: Negative Control (2

L DMSO). -

Columns 3 & 10: Positive Control (2

L Diuron, final 10

-

-

-

Incubation:

-

Incubate plates in the dark for 10–20 minutes.

-

Note: Dark adaptation is crucial to oxidize the electron transport chain, ensuring

is ready to accept electrons upon measurement.

-

-

Measurement:

-

Place plate in the reader.

-

Shake for 5 seconds (orbital) to resuspend cells.

-

Read Fluorescence (Ex 440nm / Em 680nm).

-

Figure 2: Assay Workflow Logic

Caption: Step-by-step HTS workflow for algal fluorescence screening.

Data Analysis & Interpretation

Quantitative Output

Data should be normalized to the in-plate controls.

Table 1: Expected Fluorescence Profiles

| Compound Class | Mechanism | Fluorescence Signal (RFU) | Interpretation |

|---|---|---|---|

| DMSO (Neg Control) | No Inhibition | Low (Baseline) | Electron transport is functional; energy drives photosynthesis. |

| Diuron (Pos Control) | PSII Inhibitor (

Statistical Validation: The Z-Factor

To certify the assay for high-throughput capability, calculate the Z-factor for every plate using the controls [3].

Where:

- = Standard Deviation of Positive and Negative controls.

- = Mean of Positive and Negative controls.

Acceptance Criteria:

- : Excellent assay; robust for screening.[5]

- : Marginal; check pipetting precision or cell uniformity.

- : Fail; assay cannot distinguish hits from noise.

Troubleshooting & Expert Tips

-

Settling Cells: Algae settle quickly. If your plate reader takes >2 minutes to read a plate, cells in the last rows may settle, altering the signal. Solution: Set the reader to shake the plate for 3 seconds before each well measurement, or use a reader with simultaneous injection/read capabilities if performing kinetic curves.

-

Pigment Bleaching: If compounds are colored (e.g., deep red or orange), they may quench fluorescence (inner filter effect). Solution: Check absorbance of "hits" at 440nm and 680nm to rule out optical interference.

-

Solvent Tolerance: C. reinhardtii tolerates DMSO up to 1-2%. Exceeding this causes non-specific membrane damage, resulting in false positives (stress fluorescence). Keep DMSO

1%.

References

-

Heap, I. (2024).[6] The International Herbicide-Resistant Weed Database. Online. Available at: [4][7][8]

-

Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659–668. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[9][10] Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

Sources

- 1. Rapid and Efficient Colony-PCR for High Throughput Screening of Genetically Transformed Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. weedscience.org [weedscience.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Global perspective of herbicide-resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caws.org.nz [caws.org.nz]

- 8. Heap, I. (2020) The International Survey of Herbicide Resistant Weeds. - References - Scientific Research Publishing [scirp.org]

- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

Preparation of complex pyridine-based structures

Application Note: Strategic Synthesis & Functionalization of Complex Pyridine Scaffolds

Abstract

Pyridine rings are the second most frequent nitrogen heterocycle in FDA-approved drugs (e.g., Esomeprazole, Loratadine), yet they remain notoriously difficult to functionalize due to their electron-deficient nature and propensity to poison metal catalysts.[1] This application note moves beyond textbook electrophilic aromatic substitution (

Part 1: Strategic Disconnection & Decision Matrix

The electron-deficient nature of pyridine (

Workflow Visualization: Method Selection

Figure 1: Strategic decision tree for selecting functionalization methods based on regioselectivity and substrate stability.

Part 2: Protocol A — Site-Selective C-H Alkylation (Minisci Reaction)

Context: Direct alkylation of pyridines via Friedel-Crafts is impossible. The Minisci reaction utilizes carbon-centered radicals that attack the protonated pyridine (which lowers the LUMO energy).[2] Modern variants avoid the harsh conditions of the 1970s (AgNO3/persulfate) by using sulfinates or carboxylic acids as radical precursors.[1]

Mechanism:

-

Protonation: Pyridine

Pyridinium (LUMO lowered).[1] -

Radical Generation: Oxidative decarboxylation or desulfination generates

.[1] -

Addition:

attacks the electron-deficient C2 or C4 position.[1] -

Re-aromatization: Oxidative loss of a proton.[1]

Experimental Protocol (Baran Diversification Method)

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Radical Source: Zinc sulfinate (TFBen salt) OR Alkyl carboxylic acid (2-3 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) or

-

Solvent: DMSO/H2O (3:1) or DCM/H2O biphasic

-

Additive: TFA (1.0 equiv) — Critical for activation

Step-by-Step:

-

Setup: In a 20 mL vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (2.0 mL) and water (0.7 mL).

-

Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv). Note: If the substrate contains acid-labile groups, use a phosphate buffer at pH 4-5, though yield may decrease.[1]

-

Reagent Addition: Add the Zinc sulfinate salt (2.5 equiv) in one portion.

-

Initiation: Cool to 0°C. Slowly add TBHP (70% aq. solution, 3.0 equiv) dropwise.[1]

-

Expert Tip: Rapid addition causes exotherms that promote radical dimerization (homocoupling) over heterocycle addition.[1]

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by LCMS.[1][3]

-

Workup: Quench with sat.

(careful: gas evolution). Extract with EtOAc (

Data & Validation:

| Parameter | Observation/Standard | Troubleshooting |

| Regioselectivity | C2 vs C4 mixture is common.[1] | C4 is favored by bulky radicals.[1] Block C2 if C4 is desired.[1] |

| Conversion | Typically 40–70%.[1] | If low, add reagents in portions (2 equiv at T=0, 1 equiv at T=4h). |

| Byproducts | Alkyl-dimer ( | Reduce radical concentration; slow addition of oxidant.[1] |

Part 3: Protocol B — Cross-Coupling of "Unstable" 2-Pyridyl Species

Context: Suzuki couplings involving 2-pyridyl boronic acids are notoriously difficult. These species undergo rapid protodeboronation (hydrolysis of the C-B bond) before the transmetallation step can occur. Furthermore, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.[1]

The Solution: Use MIDA boronates (slow-release) or highly active bulky phosphine ligands (XPhos , SPhos ) that facilitate extremely rapid oxidative addition and transmetallation, outcompeting the decomposition pathway.[1]

Experimental Protocol (Rapid Pd-G3 System)

Reagents:

-

Electrophile: Aryl bromide/chloride (1.0 equiv)

-

Nucleophile: 2-Pyridyl boronic acid MIDA ester (1.2 equiv) OR 2-Pyridyl boronic acid (1.5 equiv, if using XPhos Pd G3)[1]

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base:

(0.5 M aqueous, degassed)[1][4] -

Solvent: THF (degassed)

Step-by-Step:

-

Deoxygenation: Sparge THF and the aqueous base with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

-

Assembly: In a glovebox or under Ar flow, charge a reaction tube with the Aryl halide (1.0 mmol), Boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

-

Solvation: Add THF (2 mL) and 0.5 M

(4 mL). -

Reaction: Seal the tube. Stir vigorously at 40°C .

-

Monitoring: Check HPLC at 30 min. These reactions are often fast.[1]

-

Purification: Pyridines often streak on silica.[1] Add 1%

to the eluent.[1]

Workflow Visualization: Catalytic Cycle & Failure Modes

Figure 2: Competition between productive cross-coupling and protodeboronation decomposition pathways.

Part 4: Protocol C — The Boekelheide Rearrangement (N-Oxide Activation)

Context: When C2-functionalization is required but direct lithiation is impossible due to sensitive functional groups, the Boekelheide rearrangement is the gold standard.[1] It converts a 2-methyl pyridine into a 2-hydroxymethyl pyridine (or acetate) via the N-oxide.[1]

Mechanism:

-

Oxidation: Pyridine

N-Oxide (mCPBA).[1] -

Acylation: N-Oxide + Acetic Anhydride

N-acetoxypyridinium.[1] -

Deprotonation: Formation of anhydrobase (ene-hydrazine like intermediate).[1]

-

Rearrangement: [3,3]-sigmatropic shift moves the oxygen from N to the benzylic carbon.[1]

Experimental Protocol

Reagents:

-

Substrate: 2-Methylpyridine derivative[1]

-

Oxidant: m-CPBA (1.1 equiv) in DCM

-

Rearrangement Reagent: Acetic Anhydride (

) (Excess, solvent)[1]

Step-by-Step:

-

N-Oxidation: Dissolve substrate in DCM.[1] Add mCPBA (1.1 equiv) at 0°C. Warm to RT and stir 2h. Wash with

to remove m-chlorobenzoic acid.[1] Concentrate to get the crude N-oxide.[1] -

Rearrangement: Dissolve the crude N-oxide in pure acetic anhydride (approx 5 mL per mmol).

-

Heating: Heat to 90–100°C for 2–4 hours.

-

Workup: Remove excess

via azeotropic distillation with toluene or quench carefully into ice water and neutralize with -

Hydrolysis (Optional): To get the alcohol, treat the acetate product with

in MeOH.

References

-

Minisci Reaction (General & Modern)

-

Suzuki Coupling of Pyridines

-

Billingsley, K. L., & Buchwald, S. L.[1] "A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." J. Am. Chem. Soc., 2007, 129, 3358.[1] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4][7] J. Am. Chem. Soc., 2010, 132, 14073.[1] Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D.[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." J. Am. Chem. Soc., 2009, 131, 6961.[1] Link

-

-

N-Oxide Rearrangements

Sources

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of 2-Bromo-3-(bromomethyl)-6-methylpyridine

Welcome to the technical support center for 2-Bromo-3-(bromomethyl)-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this versatile but complex building block. Our goal is to provide you with a blend of foundational principles, field-proven protocols, and robust troubleshooting strategies to enable selective and efficient functionalization.

Section 1: The Core Challenge: A Landscape of Competing Reactivity

The primary difficulty in working with 2-Bromo-3-(bromomethyl)-6-methylpyridine lies in its two distinct electrophilic sites: a C(sp²)-Br bond at the 2-position of the pyridine ring and a C(sp³)-Br bond at the 3-(bromomethyl) position. These sites exhibit fundamentally different reactivities, which can be exploited to achieve selectivity or can lead to complex product mixtures if not properly controlled.

-

C2-Aryl Bromide (C(sp²)-Br): This bond is relatively strong and unreactive towards classical nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The reactivity is driven by the ability of a low-valent palladium catalyst to undergo oxidative addition into the C-Br bond.[1][2]

-

C3-Benzylic-like Bromide (C(sp³)-Br): This bond is significantly more labile and highly susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms) by a wide range of nucleophiles.[3][4] Its reactivity is analogous to that of a benzyl bromide, enhanced by the ability of the pyridine ring to stabilize a potential carbocationic intermediate or transition state.

The key to success is to choose reaction conditions that exclusively favor one pathway over the other.

Caption: Competing reaction pathways for 2-Bromo-3-(bromomethyl)-6-methylpyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. Which bromine will react, and why?

Under typical Suzuki-Miyaura conditions, the reaction will occur selectively at the C2-bromo position . The mechanism of palladium-catalyzed cross-coupling relies on the oxidative addition of a Pd(0) species into the C(sp²)-Br bond.[5] These conditions (e.g., Pd(OAc)₂, a phosphine ligand, and a mild carbonate base) are generally not conducive to nucleophilic substitution at the bromomethyl group, which remains intact. The key is maintaining moderate temperatures (typically 80-100 °C) and using a base that is not strongly nucleophilic.

Q2: How can I selectively introduce a nucleophile (e.g., an amine or alcohol) onto the molecule?

To target the C3-bromomethyl position , you should employ classical nucleophilic substitution conditions. This involves reacting the substrate with your nucleophile (e.g., R-NH₂, R-OH) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) with a non-nucleophilic base like K₂CO₃ or triethylamine (Et₃N) to scavenge the HBr byproduct. These reactions are often performed at or slightly above room temperature (e.g., 25-50 °C). The C2-bromo position is inert under these conditions.

Q3: My palladium-catalyzed reaction is giving low yields or failing completely. What's going wrong?

This is a common issue when working with pyridine-containing substrates.[6] The pyridine nitrogen's lone pair can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[6]

-

Causality: This coordination can prevent the catalyst from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Solution: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, SPhos, or XPhos. These ligands can help stabilize the palladium center and sterically hinder the pyridine nitrogen from coordinating as effectively.[6] Additionally, ensure your reagents and solvents are scrupulously dry and the reaction is run under an inert atmosphere (Nitrogen or Argon), as both oxygen and water can deactivate the catalyst.

Q4: I am attempting a nucleophilic substitution but am seeing a complex mixture of products, including what looks like a dimer. How can I prevent this?

This often occurs if your nucleophile also has basic properties or if you are using a strong, sterically unhindered base. The base can deprotonate the 6-methyl group, forming an anionic intermediate that can then undergo intermolecular reactions. More commonly, if the pyridine nitrogen of one molecule acts as a nucleophile towards the bromomethyl group of another, it can lead to pyridinium salt formation and oligomerization.

-

Causality: The bromomethyl group is highly electrophilic. Any competing nucleophile in the mixture, including the starting material itself, can potentially react.

-

Solution:

-

Use a mild, non-nucleophilic base: K₂CO₃ is often a better choice than stronger bases.

-

Control Stoichiometry: Use a slight excess of the intended nucleophile (e.g., 1.1-1.2 equivalents).

-

Maintain Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

-

Temperature Control: Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature to keep the reaction controlled.

-

Q5: Can I perform a Sonogashira coupling on the C2-position? What are the critical parameters?

Yes, a Sonogashira coupling is an excellent method for functionalizing the C2-position. The critical parameters are similar to other palladium-catalyzed reactions but with some specific considerations.

-

Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[7] Copper-free conditions have also been developed and may be advantageous for sensitive substrates.[8]

-

Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial, as it acts as both the base and often as a solvent.

-

Atmosphere: Rigorous exclusion of oxygen is critical because oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.[9] Ensure the reaction mixture is thoroughly deoxygenated via several freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.

Section 3: Troubleshooting Guide

| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield in Suzuki Coupling | 1. Catalyst poisoning by pyridine nitrogen.[6]2. Decomposed boronic acid (often unstable).3. Ineffective base or solvent system.4. Insufficiently inert atmosphere. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃).2. Use fresh boronic acid or check purity by NMR.3. Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure adequate water in the solvent mixture (e.g., Dioxane:H₂O 4:1).[10]4. Deoxygenate solvents thoroughly and maintain a positive pressure of N₂ or Ar. |

| Reaction Stalls Mid-Way | 1. Catalyst has died (deactivated over time).2. One of the reagents has been fully consumed due to incorrect stoichiometry or side reactions. | 1. Add a second portion of the catalyst and ligand (e.g., another 1-2 mol%).2. Analyze an aliquot by LC-MS or TLC to identify the limiting reagent and add more if necessary. |

| Formation of Debrominated Byproduct | Hydrodehalogenation is a known side reaction in Pd-catalyzed couplings, often caused by trace moisture or protic sources. | 1. Use rigorously dried solvents and reagents.2. Ensure the base is anhydrous if using a non-aqueous system. |

| Nucleophilic Substitution is Sluggish | 1. Nucleophile is not potent enough.2. Insufficient base to neutralize HBr byproduct.3. Solvent is not polar enough to facilitate the reaction. | 1. Convert the nucleophile to its more nucleophilic conjugate base (e.g., use NaH to deprotonate an alcohol to an alkoxide).2. Ensure at least one equivalent of a suitable base is present.3. Switch to a more polar aprotic solvent like DMF or DMSO. |

| Mixture of C2 and C3 Functionalization | Reaction conditions are ambiguous and promote both pathways (e.g., using a strongly nucleophilic base at high temperatures). | 1. Re-evaluate the conditions to be explicitly selective. For coupling, use a non-nucleophilic base. For substitution, keep the temperature low (< 50 °C) and avoid palladium catalysts. |

Section 4: Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the selective coupling of an arylboronic acid to the C2-position, leaving the C3-bromomethyl group untouched.

Materials:

-

2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Sphos (4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), deoxygenated

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-(bromomethyl)-6-methylpyridine, the arylboronic acid, and K₃PO₄.

-

Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and Sphos in a small amount of dioxane. Add this catalyst solution to the Schlenk flask. Causality: Pre-mixing allows for the formation of the active catalytic species before introduction to the main reaction mixture.

-

Solvent Addition: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times. Under a positive pressure of inert gas, add the deoxygenated dioxane/water solvent mixture via syringe. Causality: The removal of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-3-(bromomethyl)-6-methylpyridine.

Protocol 2: Selective Nucleophilic Substitution at the C3-Bromomethyl Position

This protocol describes the selective substitution of the bromomethyl group with a primary amine, leaving the C2-bromo group intact.

Materials:

-

2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 eq)

-

Primary Amine (R-NH₂) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-(bromomethyl)-6-methylpyridine, K₂CO₃, and anhydrous acetonitrile.

-

Nucleophile Addition: Add the primary amine to the stirring suspension at room temperature. Causality: Adding the amine last to the mixture of the electrophile and base ensures that any generated HBr is immediately neutralized, preventing potential side reactions.

-

Reaction: Stir the reaction at room temperature for 6-24 hours. The reaction can be gently heated to 40-50 °C if it is sluggish. Monitor the consumption of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, filter off the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-Bromo-3-(aminomethyl)-6-methylpyridine derivative.

Section 5: References

-

BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine. BenchChem.

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

-

Reddit r/OrganicChemistry. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]

-

BenchChem. (2025). Troubleshooting low yield in pyridine functionalization. BenchChem.

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

-

Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides, Bromides, and Triflates. Angewandte Chemie International Edition, 41(22), 4176-4211. (Note: A general reference for Suzuki coupling, specific examples can be found in Organic Chemistry Portal). [Link]

-

Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9054–9064. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. reddit.com [reddit.com]

- 5. nobelprize.org [nobelprize.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

Technical Support Center: 2-Bromo-3-(bromomethyl)-6-methylpyridine

This technical guide addresses the stability, handling, and troubleshooting of 2-Bromo-3-(bromomethyl)-6-methylpyridine (CAS: 94446-97-6).

Topic: Stability, Storage, and Reaction Troubleshooting

Document ID: TS-BBP-001 | Version: 2.4 | Status: Active

Executive Summary: The "Benzylic" Paradox

This compound is a functionalized picolyl bromide .[1] Its utility in drug development stems from its dual electrophilic sites (the alkyl bromide and the aryl bromide).[1] However, its instability is driven by the high reactivity of the bromomethyl group (

Critical Insight for Researchers: Unlike simple benzyl bromides, the pyridine nitrogen in this scaffold introduces a risk of auto-quaternization (self-polymerization).[1] However, the bromine atom at the C2 position exerts a strong electron-withdrawing effect, significantly reducing the basicity of the ring nitrogen. Consequently, this compound is more stable than its non-halogenated analogues (e.g., 3-(bromomethyl)-6-methylpyridine), but it remains sensitive to moisture and heat.

Module 1: Storage & Handling (The Prevention Phase)

Q1: My compound arrived as a beige solid, but after two weeks in the fridge, it turned sticky and pink. Is it degraded?

Status: Likely Compromised.

-

The Cause: The color change to pink or brown typically indicates the liberation of trace Hydrogen Bromide (HBr) and subsequent oxidation.[1] The "stickiness" suggests partial hydrolysis to the alcohol (2-Bromo-3-(hydroxymethyl)-6-methylpyridine) or the onset of oligomerization.

-

The Mechanism: Moisture ingress triggers hydrolysis.[1] The resulting HBr autocatalyzes further degradation.[1]

-

Corrective Action:

Q2: What are the absolute optimal storage conditions?

Do not rely on standard "4°C" protocols. Follow this tiered storage system:

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Freezer) | Retards the kinetics of intermolecular N-alkylation. |

| Atmosphere | Argon (Ar) | Heavier than air; provides a better blanket against moisture than Nitrogen.[1] |

| Container | Amber Glass + Parafilm | Prevents photolytic cleavage of the C-Br bond (radical formation).[1] |

| Desiccant | P | Aggressively scavenges ambient moisture within the secondary container.[1] |

Module 2: Reaction Troubleshooting (The Process Phase)

Q3: I am getting low yields in nucleophilic substitution (S 2) reactions. The starting material disappears, but the product is messy.

Diagnosis: You are likely facing competitive elimination or solvolysis .

-

The Trap: The 2-bromo substituent makes the pyridine ring electron-deficient. While this deactivates the nitrogen, it makes the benzylic protons slightly more acidic. Strong bases can trigger elimination to a reactive quinone methide-like intermediate, leading to polymerization.[1]

-

The Fix:

Q4: Is this compound a lachrymator?

Yes, severe.

-

Handling Protocol: Like all benzylic bromides, it interacts with TRPA1 channels in the mucous membranes.[1]

-

Neutralization: Keep a beaker of 5% aqueous Sodium Thiosulfate in the hood.[1] Dip all spatulas and glassware into this solution immediately after use to quench the alkyl bromide residues before they leave the fume hood.[1]

Module 3: Visualizing Degradation & Workflows

Pathway 1: The Degradation Cascade

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Dimerization (concentration-driven).[1]

Figure 1: Degradation pathways.[1] Path A is moisture-dependent; Path B is concentration/heat-dependent.

Pathway 2: Recommended Handling Workflow

Standardize your lab's approach to minimize exposure and degradation.[1]

Figure 2: Step-by-step handling workflow to ensure safety and compound integrity.[2]

Module 4: Analytical Validation (The "Truth" Data)

Use the following data to validate the identity and purity of your lot.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |

| 4.52 ppm | Singlet (2H) | Key Indicator. Shifts to ~4.7 ppm if hydrolyzed. | ||

| 2.55 ppm | Singlet (3H) | Ring methyl group.[1] | ||

| 7.10 - 7.60 ppm | Doublets (2H) | Ar-H | Aromatic backbone protons. | |

| ~32.0 ppm | - | Carbon attached to Bromine.[1] |

Note: Shifts may vary slightly (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10901078, 2-Bromo-3-(bromomethyl)pyridine.[1] Retrieved from [Link][1][2]

-

Google Patents. Preparation method of 2-methyl-3-bromopyridine (Synthesis Context). CN104945313A.[1] Retrieved from

Sources

Solvent effects on the reactivity of 2-Bromo-3-(bromomethyl)-6-methylpyridine

Technical Support Center: 2-Bromo-3-(bromomethyl)-6-methylpyridine Reference ID: SC-PYR-004 | Status: Active | Updated: 2025-06-15

Executive Summary: Reactivity Profile

Target Molecule: 2-Bromo-3-(bromomethyl)-6-methylpyridine (CAS: 4916-55-6 for parent analog reference). Primary Application: Key intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), specifically Vonoprazan (TAK-438).